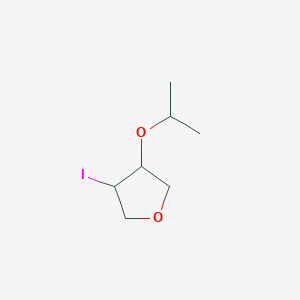

3-Iodo-4-(propan-2-yloxy)oxolane

Description

3-Iodo-4-(propan-2-yloxy)oxolane is a substituted tetrahydrofuran (oxolane) derivative characterized by an iodine atom at the 3-position and an isopropyl ether group at the 4-position of the oxolane ring. Its molecular formula is C₈H₁₅IO₂, with a molecular weight of 270.03 g/mol. The compound’s structure combines the oxolane ring’s inherent stability with the steric and electronic effects of the iodine and isopropyloxy substituents.

The iodine atom introduces significant polarizability and electrophilic character, while the isopropyloxy group enhances lipophilicity. These features contrast with simpler oxolane derivatives, such as tetrahydrofuran (THF), which lacks functionalization and is primarily used as a solvent .

Properties

Molecular Formula |

C7H13IO2 |

|---|---|

Molecular Weight |

256.08 g/mol |

IUPAC Name |

3-iodo-4-propan-2-yloxyoxolane |

InChI |

InChI=1S/C7H13IO2/c1-5(2)10-7-4-9-3-6(7)8/h5-7H,3-4H2,1-2H3 |

InChI Key |

RSKHUTAFXZWNTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1COCC1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(propan-2-yloxy)oxolane typically involves the iodination of a suitable oxolane precursor. One common method is the reaction of 4-(propan-2-yloxy)oxolane with iodine in the presence of a strong oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(propan-2-yloxy)oxolane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 4-(propan-2-yloxy)oxolane-3-ol, while oxidation can produce this compound-2-one.

Scientific Research Applications

3-Iodo-4-(propan-2-yloxy)oxolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(propan-2-yloxy)oxolane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propan-2-yloxy group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Comparison with Similar Oxolane Derivatives

Structural Analogs

Key structural analogs include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Iodo-4-(propan-2-yloxy)oxolane | Iodo (C3), isopropyloxy (C4) | C₈H₁₅IO₂ | 270.03 | High lipophilicity, electrophilic C-I bond |

| 3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane | Iodo (C3), 3-methylbutan-2-yloxy (C4) | C₉H₁₇IO₂ | 284.13 | Longer branched chain increases steric hindrance |

| Tetrahydrofuran (THF) | None | C₄H₈O | 72.11 | Simple solvent, high water solubility |

| Muscarine | Quaternary ammonium, hydroxyl | C₉H₂₀NO₂⁺ | 174.26 (cation) | Bioactive, mimics acetylcholine |

Key Observations:

Physical and Chemical Properties

| Property | This compound | THF | Muscarine Derivatives |

|---|---|---|---|

| Boiling Point | Not reported (estimated >200°C) | 66°C | Varies (decomposition common) |

| Water Solubility | Low (lipophilic substituents) | Miscible | Moderate (depends on counterion) |

| Reactivity | Electrophilic at C-I bond | Inert as solvent | Base-sensitive (quaternary ammonium) |

Analysis:

- Solubility : The target compound’s low water solubility contrasts with THF but aligns with lipophilic oxolane derivatives like muscarine analogs. This property may limit its utility in aqueous-phase reactions but enhance membrane permeability in biological systems .

- Thermal Stability: The iodine substituent may lower thermal stability compared to non-halogenated oxolanes, necessitating cautious handling .

Biological Activity

3-Iodo-4-(propan-2-yloxy)oxolane is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the presence of an iodine atom and an oxolane ring, suggest potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C₁₁H₁₃I O₂

Molecular Weight: 284.12 g/mol

Structural Characteristics:

- The compound contains an iodine atom, which can influence its reactivity and biological interactions.

- The oxolane ring contributes to the compound's stability and potential for forming covalent bonds with biomolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways. The specific molecular targets and pathways are still under investigation, but initial studies suggest that it may affect:

- Enzyme inhibition or activation

- Receptor antagonism or agonism

- Modulation of gene expression

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity: Preliminary research indicates potential antimicrobial properties against certain bacterial strains.

- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer (MCF-7) and pancreatic cancer (MIA PaCa-2) cell lines.

- Anti-inflammatory Effects: There is emerging evidence suggesting that this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC₅₀ value determined to be around 8 µM. The mechanism was linked to apoptosis induction through caspase activation.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Iodine atom, oxolane ring | Anticancer, antimicrobial |

| 3-Iodo-4-(methoxy)oxolane | Methoxy group instead of propan-2-yloxy | Limited anticancer activity |

| 3-Bromo-4-(propan-2-yloxy)oxolane | Bromine atom | Higher antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.